An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Chemical Properties and Scientific Insights
An In-depth Technical Guide to 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid: Chemical Properties and Scientific Insights
This guide provides a comprehensive technical overview of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolone class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential applications. The narrative integrates established chemical principles with data from analogous structures to present a well-rounded scientific profile.
Introduction and Significance
Quinolines, and particularly their fluoro-substituted derivatives, represent a cornerstone in medicinal chemistry.[1] The fluoroquinolone scaffold is central to a wide array of antibacterial agents, and ongoing research continues to uncover novel applications, including anticancer and antiviral activities.[2] 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a specific analogue within this class, featuring key functional groups that are expected to modulate its physicochemical and biological properties. The presence of an ethoxy group at the 4-position, a fluorine atom at the 8-position, and a carboxylic acid at the 2-position creates a unique electronic and steric environment, making it a compound of interest for further investigation.
Synthesis and Plausible Methodologies
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester [5][6]
-
In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, initially at a lower temperature (e.g., 100-120 °C) to facilitate the initial condensation and elimination of ethanol, forming the anilinomethylenemalonate intermediate.
-
Increase the temperature to induce thermal cyclization (typically in a high-boiling solvent like diphenyl ether or under microwave irradiation for improved efficiency).[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the cyclized product, which may precipitate. Purify by recrystallization.
Step 2: Ethoxylation
-
Suspend the 4-hydroxy-8-fluoroquinoline-2-carboxylic acid ethyl ester in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After stirring for a short period, add ethyl iodide and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting 4-ethoxy-8-fluoroquinoline-2-carboxylic acid ethyl ester by column chromatography.
Step 3: Saponification
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product, 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Physicochemical Properties
| Property | Value (for related compounds) | Source |
| Molecular Weight | 249.22 g/mol | (Calculated) |
| Molecular Formula | C₁₂H₁₀FNO₃ | (Calculated) |
| Melting Point (°C) | ~126.3 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |
| Boiling Point (°C) | ~342.51 (for 8-Fluoroquinoline-2-carboxylic acid) | [7] |
| XLogP3-AA | ~1.8 (for 4-Fluoroquinoline-8-carboxylic acid) | [8] |
Note: The values for melting point, boiling point, and XLogP3-AA are for structurally similar compounds and should be considered as estimates for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid.
Spectral Data and Characterization
The structural elucidation of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral features are detailed below.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely be characteristic of quinoline carboxylic acids.[9][10]
Expected Fragmentation Pathways:
Caption: Predicted mass spectrometry fragmentation of the target molecule.
-
Primary Fragmentation: Loss of the carboxylic acid group as a radical (•COOH, 45 Da) or as carbon dioxide (CO₂, 44 Da).[9]
-
Secondary Fragmentation: Loss of the ethyl group from the ethoxy moiety.
-
Ring Fragmentation: Subsequent fragmentation of the quinoline ring, often involving the loss of hydrogen cyanide (HCN).[10]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C-H (Aliphatic) | 2980 - 2850 | Sharp, medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp |
| C=C, C=N (Aromatic) | 1620 - 1450 | Medium to strong, sharp |
| C-O (Ether) | 1250 - 1050 | Strong, sharp |
| C-F | 1100 - 1000 | Strong, sharp |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[12] The C=O stretch is also a very prominent and useful diagnostic peak.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides insight into the electronic environment of the protons and carbons.
¹H NMR (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically > 10 ppm.
-
Aromatic Protons (Quinoline Ring): A set of multiplets in the aromatic region (7.0 - 8.5 ppm). The fluorine at the 8-position will introduce coupling to the adjacent protons.
-
Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (~4.2-4.5 ppm) and a triplet for the methyl protons (~1.4-1.6 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon (-COOH): A signal in the range of 165-180 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.
-
Ethoxy Group Carbons: Signals for the methylene carbon (~65-70 ppm) and the methyl carbon (~15 ppm).
Chemical Reactivity
The reactivity of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is governed by its constituent functional groups.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
-
Quinoline Ring System: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group will deactivate the ring towards electrophilic substitution. Conversely, the electron-donating ethoxy group will activate the ring. The interplay of these effects will direct the regioselectivity of any substitution reactions.
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 8-position may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than with fluorine at other positions in the quinoline ring.
Potential Applications in Drug Discovery
Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[13] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The specific substitutions on the quinoline core are crucial for determining the antibacterial spectrum and potency. The 8-fluoro substituent, in particular, has been explored in various quinolone derivatives.
Beyond their antibacterial properties, some quinolone derivatives have shown promise as anticancer agents, often by targeting eukaryotic topoisomerases.[2] The structural features of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid make it a candidate for screening in these and other therapeutic areas. The ethoxy group may enhance cell permeability and modulate interactions with biological targets.
Conclusion
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is a fascinating molecule with significant potential for further research. While direct experimental data is sparse, a comprehensive chemical profile can be constructed based on established principles and data from analogous compounds. The synthetic route proposed herein offers a viable method for its preparation, which would enable detailed experimental characterization and biological evaluation. This in-depth guide serves as a valuable resource for scientists interested in exploring the chemistry and potential applications of this and related fluoroquinolone derivatives.
References
-
BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from BenchChem website.[9]
-
Nováková, L., & Kouřilová, H. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[10]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia.[3]
-
ResearchGate. (2025). Infrared spectra and the structure of drugs of the fluoroquinolone group.[11]
-
ResearchGate. (n.d.). Infrared spectrum of ofloxacin (adapted from Clarke's analysis of drugs and Poisons).[12]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction.[4]
-
MDPI. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[6]
-
MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.[1]
-
MDPI. (2011). Nonclassical Biological Activities of Quinolone Derivatives.[2]
-
MDPI. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.[13]
-
PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Retrieved from PubChem.[8]
-
Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2).[7]
-
PubMed Central. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[5]
-
Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.[14]
Sources
- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Fluoroquinoline-2-carboxylic acid (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
